COX-1 Selectivity: Flurbiprofen Demonstrates Over 6-Fold Greater Preference for COX-1 than Ibuprofen in Whole Blood Assays
In a comparative whole blood assay, flurbiprofen exhibits a significantly higher selectivity for the COX-1 isoenzyme compared to other commonly used NSAIDs. This selectivity is expressed as the ratio of the IC50 for COX-2 to the IC50 for COX-1, where a higher number indicates greater COX-1 selectivity. Flurbiprofen has a COX-2/COX-1 ratio of 10.27, which is 1.3-fold higher than ketoprofen (8.16) and 6.1-fold higher than ibuprofen (1.69) [1]. This indicates that at therapeutic concentrations, flurbiprofen is a far more potent inhibitor of COX-1 relative to COX-2 than these comparators.
| Evidence Dimension | COX selectivity (COX-2 IC50 / COX-1 IC50 ratio) |
|---|---|
| Target Compound Data | COX-2/COX-1 ratio = 10.27 |
| Comparator Or Baseline | Ketoprofen (8.16), Ibuprofen (1.69), Naproxen (1.79) |
| Quantified Difference | 1.3-fold higher than ketoprofen; 6.1-fold higher than ibuprofen |
| Conditions | Whole blood assay, in vitro |
Why This Matters
Higher COX-1 selectivity predicts a distinct efficacy and gastrointestinal (GI) safety profile, making flurbiprofen a specific tool for studies on COX-1-mediated inflammation or for applications where high COX-1 inhibition is desired.
- [1] Chou R, Helfand M, Peterson K, et al. Comparative Effectiveness and Safety of Analgesics for Osteoarthritis. Rockville (MD): Agency for Healthcare Research and Quality (US); 2006 Sep. Appendix B, Cyclooxygenase Selectivity of NSAIDs. View Source
